5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route may include:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.
Attachment of Pyridin-4-ylmethyl Group: This step may involve nucleophilic substitution reactions where the pyridin-4-ylmethyl group is attached to the isoxazole ring.
Methoxyethyl Group Addition: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Other compounds with the isoxazole ring structure.
Cyclopropyl-containing Compounds: Molecules with cyclopropyl groups that may have similar chemical properties.
Pyridine Derivatives: Compounds containing the pyridine ring, which may exhibit similar biological activities.
Uniqueness
5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)isoxazole-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-cyclopropyl-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-21-9-8-19(11-12-4-6-17-7-5-12)16(20)14-10-15(22-18-14)13-2-3-13/h4-7,10,13H,2-3,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCGZOQQYTUHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)C2=NOC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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